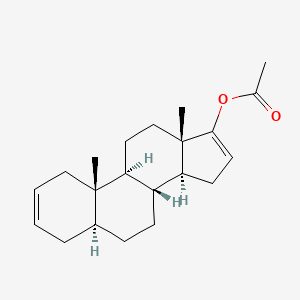

17-Acetoxy-5a-androsta-2,16-diene

Overview

Description

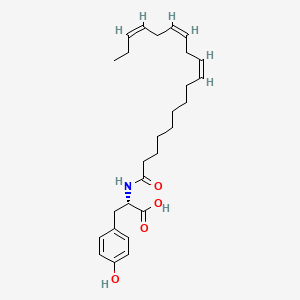

17-Acetoxy-5a-androsta-2,16-diene (17-AAD) is an androgenic steroid hormone used in laboratory research to study the effects of androgens on the body. It is a synthetic derivative of testosterone, the primary male sex hormone. It is widely used in the pharmaceutical field .

Synthesis Analysis

17-AAD is obtained through synthetic reactions from androstane-based compounds . It has been used as a reactant in the preparation of Rocuronium and its derivatives .Molecular Structure Analysis

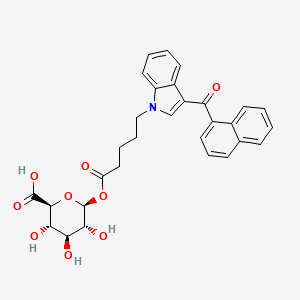

The molecular formula of 17-AAD is C21H30O2 . It contains a total of 60 bonds; 26 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester (aliphatic) .Chemical Reactions Analysis

17-AAD is a reactant used in the preparation of Rocuronium and its derivatives .Physical And Chemical Properties Analysis

17-AAD is a crystalline solid that appears as a white to pale yellow powder or crystal at room temperature . It is soluble in organic solvents such as methanol, chloroform, and ether . The boiling point is predicted to be 413.2±45.0 °C , and the density is 1.07 .Scientific Research Applications

Novel derivatives of "17-Acetoxy-5a-androsta-2,16-diene" have been synthesized as inhibitors of the 17α-hydroxylase/17, 20-lyase enzyme, which are potent in rat testicular models. These inhibitors are potential therapeutic agents for diseases dependent on androgens, including prostate cancer (Njar, Klus, & Brodie, 1996).

Derivatives of "this compound" have been evaluated for their effectiveness as inhibitors of the enzyme 17α-hydroxylase-C(17,20)-lyase. This research contributes to understanding the treatment of prostate cancer (Zhu, Ling, Lei, Handratta, & Brodie, 2003).

Research into the palladium-catalyzed carbonylation of derivatives of "this compound" has led to the synthesis of compounds with potential applications in pharmaceuticals, particularly in the development of novel drugs (Ács, Takács, Szilágyi, Wölfling, Schneider, & Kollár, 2009).

The nickel-catalyzed synthesis of 17-aryl-3β-acetoxy-androsta-5,16-dienes from derivatives of "this compound" shows potential for creating compounds with varied pharmacological activities (Wang, Wang, Dai, Li, & Wang, 2017).

A study on the synthesis and biological activity of novel steroidal compounds derived from "this compound" revealed their potential as inhibitors of human cytochrome P45017α, an enzyme critical in steroid hormone biosynthesis. These compounds could be valuable for prostate cancer treatment (Njar, Kato, Nnane, Grigoryev, Long, & Brodie, 1998).

Mechanism of Action

As a synthetic derivative of testosterone, 17-AAD is used to study the effects of androgens on various biological processes, including endocrinology, reproduction, and behavior.

Safety and Hazards

17-AAD is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicant – single exposure (Category 3). It is also suspected of causing genetic defects (Category 2), cancer (Category 2), and damaging fertility or the unborn child (Category 2) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

17-AAD is a useful tool for researchers to study the effects of androgens on various biological processes. It has potential applications in the treatment of inflammation, allergic reactions, and immune system-related diseases . It is also used in the treatment of respiratory diseases, skin diseases, and arthritis . Future research may focus on its potential uses in other medical fields.

properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15-,16+,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPMRHLQYPCJPR-KPKYYQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677362 | |

| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50588-42-6 | |

| Record name | Androsta-2,16-dien-17-ol, 17-acetate, (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50588-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050588426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-Androsta-2,16-dien-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)